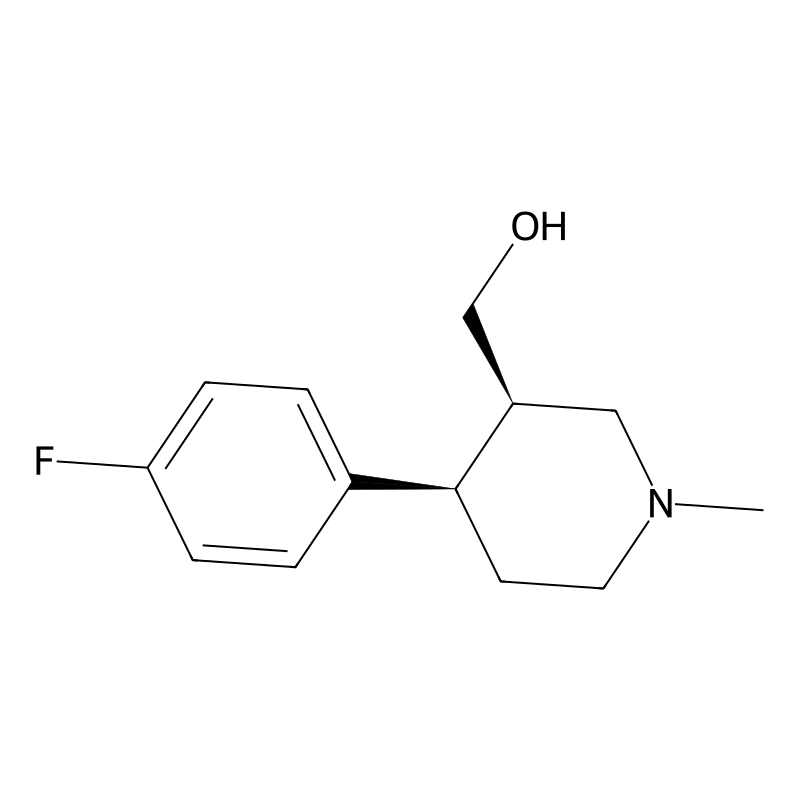

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

Potential Biological Activity:

Research suggests that 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine may possess potential biological activity. Studies have investigated its interactions with various biological targets, including enzymes and receptors, aiming to understand its potential effects on physiological processes.

Inhibition of Monoamine Oxidase (MAO)

Some studies have explored the compound's ability to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibiting MAO can theoretically elevate these neurotransmitter levels, potentially impacting mood and other cognitive functions. However, further research is needed to determine the specific effects of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine on MAO activity and its potential therapeutic implications.

Interaction with other targets

Additional research has investigated the interaction of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine with other potential biological targets, such as the nicotinic acetylcholine receptor (nAChR) and the sigma-1 receptor. These studies aim to understand the compound's potential impact on various physiological processes, including neurotransmission and cell signaling [, ]. However, further investigation is necessary to fully elucidate the potential therapeutic applications of these interactions.

4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, also known as (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, is a chemical compound with the molecular formula C₁₃H₁₈FNO and a molecular weight of approximately 223.29 g/mol. It appears as a white to almost white solid and has a melting point ranging from 97 to 101 °C . The compound is characterized by its piperidine structure, which features a hydroxymethyl group and a fluorophenyl substituent.

The synthesis of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine typically involves multi-step organic reactions. Common methods include:

- Formation of the Piperidine Ring: Starting from appropriate precursors like 4-fluorobenzaldehyde and methylamine, the piperidine ring can be formed through reductive amination.

- Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved via formaldehyde or other hydroxymethylating agents under acidic or basic conditions.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels.

The primary applications of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine are in pharmaceutical research and development. Its structural characteristics make it a candidate for further studies related to neuropharmacology and potential therapeutic agents targeting serotonin reuptake inhibition, similar to paroxetine .

Several compounds share structural similarities with 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Paroxetine | Selective serotonin reuptake inhibitor | Well-studied antidepressant |

| (3S,4R)-N-Methyl Paroxol | Related impurity of paroxetine | Similar pharmacological profile |

| 4-(Trifluoromethyl)phenyl-3-hydroxymethyl-1-methylpiperidine | Contains trifluoromethyl instead of fluorophenyl | Potentially different receptor interactions |

These compounds exhibit varying degrees of biological activity and therapeutic potential, highlighting the uniqueness of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine in its specific structural modifications.

The synthesis of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine presents significant challenges due to the presence of multiple stereocenters and the need for precise control over regiochemistry. Traditional synthetic approaches have relied on multi-step sequences involving the reduction of tetrahydropyridine intermediates, but modern methodologies have introduced more efficient catalytic pathways. The compound serves as a key intermediate in paroxetine synthesis, where it is prepared by reduction of 4-(4'-fluorophenyl)-3-hydroxymethyl-1-methyl-1,2,3,6-tetrahydropyridine, which is in turn prepared from 4-(4'-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine by reaction with formaldehyde.

Alternative synthetic strategies have emerged that address the inherent inefficiencies in early-stage fluorine incorporation. The introduction of the 4-fluoro substituent at an early stage results in significant fluorine loss during subsequent processing as by-products or unwanted isomers. This inefficiency is particularly problematic given that fluorine-containing starting materials are more expensive than those containing other common substituents such as chlorine. Modern synthetic approaches aim to introduce the fluorinated aromatic ring at later stages of the synthesis to minimize material losses and improve overall atom economy.

The development of more efficient processes has focused on optimizing reaction conditions, improving selectivity, and reducing the number of synthetic steps. Current research emphasizes the use of transition metal catalysis, particularly nickel-based systems, which have demonstrated exceptional performance in forming carbon-carbon bonds under mild conditions. These methodologies have shown particular promise in cross-electrophile coupling reactions, where two electrophilic partners can be coupled directly without the need for organometallic reagents. The ability to avoid air- and moisture-sensitive organometallic reagents represents a significant advantage for industrial-scale production.

Catalytic Asymmetric Synthesis Approaches

Modern catalytic asymmetric synthesis approaches for 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine leverage advanced transition metal catalysis and organocatalytic systems to achieve high levels of stereochemical control. These methodologies represent a significant advancement over traditional resolution-based approaches, offering direct access to enantiomerically pure products while minimizing waste generation. The development of efficient catalytic systems has been driven by the pharmaceutical industry's increasing demand for single-enantiomer drugs and the regulatory requirements for demonstrating the safety and efficacy of individual stereoisomers.

The application of asymmetric catalysis to piperidine synthesis has benefited from significant advances in ligand design and catalyst optimization. Chiral ligands based on bis(oxazoline), phosphine, and N-heterocyclic carbene scaffolds have shown particular promise in nickel-catalyzed transformations. The choice of ligand significantly influences both the yield and enantioselectivity of the reaction, with subtle structural modifications often leading to dramatic changes in selectivity. Temperature control, solvent selection, and additive effects also play crucial roles in determining the success of asymmetric transformations.

Contemporary research has focused on developing robust catalytic systems that can tolerate a wide range of functional groups while maintaining high levels of stereochemical control. The presence of multiple coordination sites in piperidine intermediates presents both opportunities and challenges for asymmetric catalysis. Successful catalyst systems must be able to differentiate between prochiral faces while avoiding catalyst poisoning by nitrogen-containing substrates. Recent advances in catalyst design have addressed these challenges through the development of specialized ligand systems and reaction protocols.

Nickel-Catalyzed Cross-Electrophile Coupling Strategies

Nickel-catalyzed cross-electrophile coupling strategies have emerged as a transformative approach for the synthesis of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine and related compounds. These methodologies enable the direct coupling of two electrophilic partners without the need for pre-formed organometallic reagents, offering significant advantages in terms of operational simplicity and functional group tolerance. The development of nickel-catalyzed cross-electrophile coupling has been particularly impactful for pharmaceutical synthesis, where the ability to avoid air- and moisture-sensitive reagents is highly valued for industrial applications.

The mechanism of nickel-catalyzed cross-electrophile coupling typically involves the initial reduction of nickel(II) salts by zinc to generate the active nickel(0) catalyst. The catalyst undergoes oxidative addition into the carbon-halogen bond of one electrophile to form a nickel(II) intermediate, which is subsequently reduced by zinc to a nickel(I) species. This intermediate then undergoes a second oxidative addition step with the second electrophile, potentially proceeding through stepwise single-electron transfer mechanisms. The resulting nickel(III) intermediate undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the nickel(I) catalyst.

Recent advances in nickel-catalyzed cross-electrophile coupling have demonstrated remarkable substrate scope and functional group tolerance. The methodology has been successfully applied to the coupling of alkyl halides with aryl iodides, alkynyl bromides, and other electrophilic partners. For pharmaceutical intermediates like 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, these reactions offer the potential to construct complex molecular architectures in a single step. The ability to use primary amines as coupling partners through conversion to Katritzky pyridinium salts has further expanded the utility of these transformations.

The optimization of nickel-catalyzed cross-electrophile coupling reactions requires careful attention to ligand selection, reducing agent choice, and reaction conditions. Ligands such as bis(pinacolato)diboron (B2pin2) and various phosphine systems have shown particular effectiveness in promoting these transformations. The choice of reducing agent, typically zinc powder or manganese, significantly influences reaction efficiency and selectivity. Temperature control and solvent selection also play crucial roles in determining reaction outcomes, with polar aprotic solvents generally providing optimal results.

Organocatalytic Enantioselective Conjugate Additions

Organocatalytic enantioselective conjugate additions represent a powerful complement to transition metal-catalyzed approaches for the synthesis of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine. These methodologies utilize small organic molecules as catalysts to promote highly selective carbon-carbon and carbon-heteroatom bond formations without the need for transition metals. The development of organocatalytic systems has been driven by the desire to avoid heavy metal contamination in pharmaceutical products and to develop more sustainable synthetic processes.

The application of organocatalysis to piperidine synthesis has been particularly successful in the realm of conjugate addition reactions. Cinchona alkaloid-derived thiourea catalysts have demonstrated exceptional performance in promoting enantioselective nitromethane additions to alkylidene malonates, providing access to pyrrolidine and piperidine derivatives with high levels of stereochemical control. These reactions typically proceed through hydrogen bonding activation of both the nucleophile and electrophile, enabling precise control over the stereochemical outcome of the transformation.

The mechanism of organocatalytic enantioselective conjugate additions typically involves the formation of a ternary complex between the catalyst, nucleophile, and electrophile. In the case of thiourea-catalyzed nitromethane additions, the catalyst simultaneously activates the nitromethane through deprotonation and coordinates to the electrophilic alkene through hydrogen bonding. This dual activation mode enables high levels of stereocontrol while maintaining reasonable reaction rates under mild conditions. The stereochemical outcome is determined by the preferred orientation of the substrates within the catalyst's chiral environment.

Recent advances in organocatalytic methodology have focused on developing more active and selective catalyst systems while expanding the scope of compatible substrates. The incorporation of multiple hydrogen bonding sites and the optimization of catalyst conformational flexibility have led to significant improvements in both reactivity and selectivity. These developments have made organocatalytic approaches increasingly competitive with traditional transition metal-catalyzed methods for the synthesis of complex pharmaceutical intermediates.

Resolution Techniques for Stereochemical Control

Resolution techniques for stereochemical control of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine have evolved significantly with advances in analytical chemistry and separation science. The pharmaceutical industry's stringent requirements for enantiomeric purity have driven the development of increasingly sophisticated methods for both analytical determination and preparative resolution of stereoisomers. These techniques are essential for ensuring the safety and efficacy of pharmaceutical products, as different enantiomers can exhibit dramatically different biological activities.

The complexity of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, with its multiple stereocenters and polar functional groups, presents particular challenges for stereochemical analysis and resolution. Traditional methods based on derivatization with chiral reagents have been largely superseded by direct chiral chromatographic methods, which offer superior resolution and require smaller sample quantities. The development of specialized chiral stationary phases has been crucial for achieving baseline separation of stereoisomers while maintaining reasonable analysis times.

Contemporary resolution strategies combine analytical methods for stereochemical determination with preparative techniques for obtaining enantiomerically pure materials. The choice of resolution method depends on factors including the scale of operation, required purity levels, and economic considerations. For pharmaceutical applications, the ability to achieve greater than 99% enantiomeric excess is often required, necessitating highly efficient separation methods. Recent advances in separation science have made such high levels of stereochemical purity routinely achievable.

Chiral HPLC and Supercritical Fluid Chromatography (SFC)

Chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) have become indispensable tools for the analysis and resolution of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine stereoisomers. These techniques offer complementary advantages, with chiral HPLC providing excellent resolution for polar compounds and SFC offering faster analysis times and reduced solvent consumption. The development of specialized chiral stationary phases has been crucial for achieving baseline separation of complex pharmaceutical intermediates.

Chiral HPLC methods for paroxetine and its intermediates typically employ Chiralpak AD columns, which contain amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. These columns have demonstrated excellent selectivity for the separation of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine enantiomers, with proper column maintenance and optimized eluent composition allowing for good reproducibility and sensitivity. The method has been validated across multiple HPLC systems and column batches, demonstrating robustness for routine pharmaceutical analysis.

Supercritical fluid chromatography has emerged as an attractive alternative to traditional liquid chromatography for chiral separations, particularly for compounds that can benefit from the unique solvating properties of supercritical carbon dioxide. The use of derivatization strategies, such as N-(4-aminophenyl)piperidine tagging, can significantly enhance detection sensitivity and improve separation efficiency. These derivatization approaches have demonstrated detection limit improvements ranging from 25- to 2100-fold compared to underivatized compounds.

The optimization of chiral HPLC and SFC methods requires careful consideration of mobile phase composition, temperature, flow rate, and detection parameters. For pharmaceutical applications, method validation must demonstrate specificity, linearity, accuracy, precision, and robustness over the intended analytical range. The ability to quantify minor enantiomeric impurities at levels below 0.1% is often required for regulatory compliance, necessitating highly sensitive and selective analytical methods.

X-ray Crystallographic Validation of Absolute Configuration

X-ray crystallographic validation of absolute configuration represents the gold standard for determining the three-dimensional structure and stereochemistry of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine and related compounds. This technique provides unambiguous determination of molecular structure, including bond lengths, bond angles, and spatial arrangements of atoms. For pharmaceutical intermediates with multiple stereocenters, X-ray crystallography is often the only method capable of providing definitive stereochemical assignments.

The successful application of X-ray crystallography to pharmaceutical intermediates requires the preparation of suitable single crystals, which can be challenging for compounds with multiple polar functional groups. The presence of hydrogen bonding donors and acceptors in 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine can facilitate crystal formation through intermolecular interactions, but may also lead to disorder or twinning that complicates structure determination. Careful selection of crystallization conditions, including solvent choice, temperature, and concentration, is crucial for obtaining high-quality crystals suitable for structural analysis.

Recent advances in X-ray crystallographic methodology have significantly improved the reliability and accessibility of absolute configuration determination. The development of copper radiation sources and improved detector systems has enabled accurate structure determination from smaller crystals and with shorter data collection times. Anomalous scattering techniques using the fluorine atoms present in the molecule can provide additional confidence in absolute configuration assignments, particularly when combined with theoretical calculations of expected scattering factors.

The integration of X-ray crystallographic data with other analytical techniques provides comprehensive characterization of pharmaceutical intermediates. Correlation of solid-state structures with solution-phase NMR data can reveal conformational preferences and dynamic behavior that influence biological activity. This multidisciplinary approach ensures that stereochemical assignments are robust and reliable for pharmaceutical development applications.

Industrial-Scale Production Innovations

Industrial-scale production innovations for 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine have focused on developing economically viable processes that meet stringent pharmaceutical quality standards while minimizing environmental impact. The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors including raw material costs, safety considerations, waste generation, and regulatory compliance. Modern pharmaceutical manufacturing emphasizes the implementation of green chemistry principles and process analytical technology to optimize production efficiency.

The economic drivers for industrial-scale production include the need to minimize expensive fluorinated starting materials and reduce the number of synthetic steps. Traditional synthetic routes suffer from significant fluorine loss during processing, making them economically unattractive for large-scale production. Recent innovations have focused on developing more atom-efficient processes that introduce the fluorinated aromatic ring at later stages of the synthesis, thereby reducing material costs and improving overall process economics.

Safety considerations play a crucial role in industrial process design, particularly when dealing with reactive intermediates and hazardous reagents. The development of continuous flow processes has emerged as a promising approach for managing safety risks while improving process efficiency. These systems offer superior heat and mass transfer characteristics, enabling better control over reaction conditions and reducing the risk of thermal runaway or accumulation of hazardous intermediates.

Continuous Flow Synthesis for Enhanced Stereopurity

Continuous flow synthesis has emerged as a transformative technology for the production of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine with enhanced stereopurity and improved process efficiency. Flow chemistry offers numerous advantages over traditional batch processes, including superior heat and mass transfer, precise residence time control, and the ability to safely handle reactive intermediates. These benefits are particularly important for pharmaceutical synthesis, where product quality and reproducibility are paramount concerns.

The application of continuous flow synthesis to piperidine chemistry has demonstrated remarkable improvements in both yield and diastereoselectivity. Recent studies have shown that flow processes can achieve superior results (typically >80% yield and >90:10 diastereomeric ratio) within minutes, compared to hours or days required for batch processes. The ability to rapidly screen reaction conditions and optimize parameters in real-time makes flow chemistry particularly attractive for pharmaceutical process development.

The key advantages of continuous flow synthesis include precise temperature control, which is crucial for maintaining high stereoselectivity in reactions involving multiple stereocenters. The enhanced mixing efficiency in flow reactors ensures homogeneous reaction conditions and reduces the formation of side products. Additionally, the ability to easily scale-up flow processes from laboratory to production scale without significant modifications represents a major advantage for pharmaceutical manufacturing.

Recent innovations in flow reactor design have focused on developing specialized mixing elements and reactor geometries optimized for pharmaceutical synthesis. The use of N-(tert-butylsulfinyl)-bromoimine chemistry in flow processes has demonstrated exceptional stereoselectivity for the synthesis of α-chiral piperidines. These processes typically achieve >90:10 diastereomeric ratios while maintaining high yields and short reaction times. The ability to perform high-performance scale-up operations smoothly makes these processes particularly attractive for commercial pharmaceutical production.

Solvent-Free Heterogeneous Catalysis Protocols

Solvent-free heterogeneous catalysis protocols represent a significant advancement in the sustainable production of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, offering environmental and economic benefits while maintaining high product quality. These methodologies eliminate the need for large volumes of organic solvents, reducing both environmental impact and operational costs associated with solvent handling, recovery, and disposal. The development of effective heterogeneous catalysts has been crucial for enabling these transformations while maintaining acceptable reaction rates and selectivities.

The application of heterogeneous catalysis to fluorinated piperidine synthesis has demonstrated remarkable efficiency and selectivity. Palladium hydroxide on carbon has emerged as a particularly effective catalyst for the hydrogenation of fluoropyridines to fluorinated piperidines under acidic conditions. The combination of Pd(OH)₂ on carbon with aqueous HCl in methanol provides a simple and robust system that achieves high yields while maintaining excellent chemoselectivity. Notably, these processes require no special precautions to exclude air and moisture, making them highly practical for industrial applications.

The mechanistic advantages of heterogeneous catalysis include the ability to easily separate and recycle expensive catalysts, reducing overall process costs. The use of supported catalysts also enables continuous operation in fixed-bed reactors, which can be more efficient than batch processes for large-scale production. Recent studies have demonstrated that heterogeneous catalysts can achieve selective reduction of fluoropyridines over other aromatic systems, including benzene and imidazole derivatives, providing excellent chemoselectivity for complex pharmaceutical intermediates.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Environmental Hazard